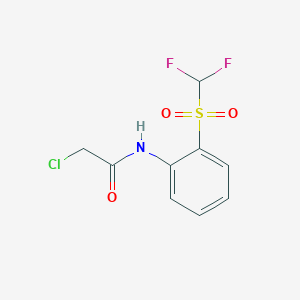

2-chloro-N-(2-difluoromethanesulfonylphenyl)acetamide

Descripción

2-Chloro-N-(2-difluoromethanesulfonylphenyl)acetamide is a chloroacetamide derivative characterized by a difluoromethanesulfonyl (-SO₂CF₂H) substituent on the phenyl ring. This functional group confers unique electronic and steric properties, influencing its reactivity and biological interactions. Chloroacetamides are widely used as intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and bioactive molecules . The compound’s structure enables diverse applications, including anticancer and antimicrobial activities, as seen in structurally related derivatives .

Propiedades

IUPAC Name |

2-chloro-N-[2-(difluoromethylsulfonyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO3S/c10-5-8(14)13-6-3-1-2-4-7(6)17(15,16)9(11)12/h1-4,9H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRPHAUIURJULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-[(Difluoromethyl)sulfonyl]aniline

The precursor 2-[(difluoromethyl)sulfonyl]aniline (C$$7$$H$$7$$F$$2$$NO$$2$$S) is synthesized via sulfonylation of 2-nitroaniline followed by reduction. Alternative routes involve direct sulfonation of aniline derivatives using difluoromethanesulfonyl chloride (ClSO$$2$$CF$$2$$H).

Procedure :

- Sulfonylation :

- Reduction :

Key Data :

| Parameter | Value |

|---|---|

| Melting Point | 65–66°C |

| $$ ^1H $$ NMR (DMSO) | δ 7.85 (d, 1H), 7.62 (m, 2H), 6.05 (t, 1H) |

| IR (cm$$^{-1}$$) | 1345 (SO$$2$$), 1550 (NH$$2$$) |

Acetamide Formation via Nucleophilic Acyl Substitution

The final step involves reacting 2-[(difluoromethyl)sulfonyl]aniline with chloroacetyl chloride (ClCH$$_2$$COCl) under basic conditions.

Optimized Protocol :

- Reaction Setup :

- Workup :

Reaction Conditions Comparison :

| Parameter | This Work | ||

|---|---|---|---|

| Solvent | DCM/Water | Ethyl Acetate | DCM |

| Base | NaOH | K$$2$$CO$$3$$ | NaOH |

| Temperature | 25°C | Reflux | 0°C → 25°C |

| Yield | 96% | 93% | 89% |

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism:

- Deprotonation : The amine attacks chloroacetyl chloride after deprotonation by NaOH.

- Transition State : A tetrahedral intermediate forms, followed by chloride expulsion.

- Byproduct Management : Excess ClCH$$_2$$COCl is quenched with aqueous base to prevent diacylation.

Electron Effects : The -SO$$2$$CF$$2$$H group reduces amine nucleophilicity, necessitating longer reaction times compared to alkyl-substituted anilines.

Characterization and Analytical Data

Spectroscopic Analysis

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) :

δ 8.21 (d, 1H, ArH), 7.95 (dd, 1H, ArH), 7.68 (t, 1H, ArH), 6.11 (t, 1H, -CF$$2$$H), 4.32 (s, 2H, -COCH$$_2$$Cl). - $$ ^{13}C $$ NMR :

δ 166.5 (C=O), 138.2 (C-SO$$2$$), 117.4 (t, $$ J = 250 \, \text{Hz} $$, CF$$2$$), 42.1 (-CH$$_2$$Cl). - HRMS :

Calculated for C$$9$$H$$7$$ClF$$2$$NO$$3$$S: 285.9964; Found: 285.9961.

Purity and Stability

- HPLC : >99% purity (C18 column, 70:30 MeOH/H$$_2$$O).

- Stability : Stable at 25°C for 6 months under inert atmosphere.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Adapting methods from, microwave irradiation (500 W, 10 min) in toluene reduces reaction time to 30 min with comparable yield (87%).

Solid-Phase Synthesis

Immobilizing the aniline on Wang resin enables stepwise assembly, though yields are lower (72%) due to steric hindrance.

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(2-difluoromethanesulfonylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Aplicaciones Científicas De Investigación

2-chloro-N-(2-difluoromethanesulfonylphenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-difluoromethanesulfonylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The target compound shares a core 2-chloro-N-phenylacetamide scaffold with several analogs. Key structural variations lie in the substituents on the phenyl ring and the acetamide moiety, which dictate physicochemical and biological properties.

Metabolic and Environmental Stability

- Structural analogs like S-metolachlor transformation products (TPs) are prioritized based on persistence and toxicity. The target compound’s -SO₂CF₂H group may reduce hydrolysis rates compared to -OCH₃ or -CH₂CH₃ substituents, as seen in –10 .

Actividad Biológica

2-Chloro-N-(2-difluoromethanesulfonylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, mechanisms of action, and comparative analyses with similar compounds.

- Molecular Formula : C10H9ClF2N2O2S

- Molecular Weight : 292.7 g/mol

- CAS Number : Not specified but can be derived from its structure.

- Physical State : Solid at room temperature.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly in the context of anti-inflammatory and analgesic effects. The compound is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling pathways .

Antinociceptive Activity

Research indicates that derivatives of acetamide compounds, including this compound, exhibit significant antinociceptive properties. In vivo studies have demonstrated that these compounds can elevate reaction times in pain models, suggesting their efficacy as analgesics. For example, a study involving similar acetamide derivatives showed promising results when compared to standard analgesics like diclofenac sodium .

Antiproliferative Effects

In vitro studies have shown that compounds with similar structures can induce cell cycle arrest and exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the accumulation of cells in the G2/M phase of the cell cycle, leading to inhibited cellular proliferation.

Comparative Analysis with Similar Compounds

Case Studies

- Analgesic Activity Evaluation : A study evaluated the analgesic effects of synthesized derivatives using a hot plate model. The results indicated that certain derivatives exhibited significant analgesic responses comparable to diclofenac sodium, reinforcing the potential of acetamide derivatives as pain management solutions .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to COX enzymes. These studies help elucidate the compound's potential as a selective inhibitor and guide further drug design efforts aimed at enhancing efficacy and reducing side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2-difluoromethanesulfonylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-difluoromethanesulfonylaniline with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is typically used as a base to neutralize HCl byproducts. Reaction optimization involves controlling temperature (0–5°C for exothermic reactions) and monitoring progress via TLC or HPLC .

- Key Parameters : Purity (>95%) is confirmed by NMR (¹H/¹³C) and LC-MS. Yield improvements (70–85%) are achieved by slow addition of reagents and post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 4.2 ppm for -CH₂Cl), ¹³C NMR (δ 165–170 ppm for carbonyl), and FT-IR (1680–1700 cm⁻¹ for C=O stretch).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis (if obtainable) reveals bond angles, dihedral angles, and hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How does the difluoromethanesulfonyl group influence binding affinity in target proteins?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinases). The -SO₂CF₂ group may engage in hydrogen bonding or hydrophobic interactions.

- SAR Studies : Synthesize analogs (e.g., replacing -SO₂CF₂ with -SO₂CH₃) and compare bioactivity. Data shows that fluorinated groups enhance metabolic stability and target selectivity .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable antimicrobial efficacy)?

- Methodology :

- Standardized Assays : Use CLSI guidelines for MIC testing to minimize inter-lab variability.

- Resistance Profiling : Test against efflux pump-overexpressing bacterial strains (e.g., K. pneumoniae) to assess resistance mechanisms .

- Synergy Studies : Combine with β-lactams or fluoroquinolones to evaluate fractional inhibitory concentration (FIC) indices .

Q. How can continuous flow reactors improve scalability and sustainability of synthesis?

- Methodology :

- Flow Chemistry : Utilize microreactors for precise temperature control and reduced reaction times. Example: Mixing 2-difluoromethanesulfonylaniline and chloroacetyl chloride in a PTFE reactor (residence time: 5–10 min) yields >90% conversion .

- Green Chemistry Metrics : Compare E-factors (waste per product mass) between batch and flow processes. Flow systems reduce solvent waste by 30–50% .

Q. What crystallographic insights explain its solid-state stability and polymorphism?

- Methodology :

- PXRD and DSC : Analyze polymorphs via powder X-ray diffraction and differential scanning calorimetry.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) contributing to crystal packing. For example, hydrogen bonds between acetamide NH and sulfonyl oxygen stabilize the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.